N-(2-oxo-2H-chromen-6-yl)benzamide
Description
N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic coumarin derivative featuring a benzamide group attached to the 6-position of the 2-oxo-2H-chromen scaffold. Coumarins are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The 6-position substitution in coumarin derivatives is particularly significant, as it can enhance interactions with biological targets while maintaining structural stability.
Properties
IUPAC Name |
N-(2-oxochromen-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-9-6-12-10-13(7-8-14(12)20-15)17-16(19)11-4-2-1-3-5-11/h1-10H,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTJOXCHJXSXGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the reaction of 2-oxo-2H-chromen-6-ylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-oxo-2H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The chromone ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the benzamide group.
Substitution: The compound can undergo nucleophilic substitution reactions at different positions on the chromone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives of the chromone ring.
Reduction Products: Reduced benzamide derivatives.
Substitution Products: Substituted chromone derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
N-(2-oxo-2H-chromen-6-yl)benzamide has been investigated for its pharmacological activities, including:
- Anticancer Activity : Studies have shown that this compound exhibits selective cytotoxic effects against various cancer cell lines. For example, it has been reported to inhibit the proliferation of breast cancer cells through apoptosis induction via the modulation of key signaling pathways .
- Anti-inflammatory Effects : The compound demonstrates significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against several bacterial strains, making it a candidate for developing new antibiotics .
Case Study: Anticancer Mechanism
A study highlighted the mechanism through which this compound induces apoptosis in cancer cells. The compound activates caspase pathways and alters mitochondrial membrane potential, leading to programmed cell death .
Biochemistry
Enzyme Inhibition
this compound has been identified as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (CAs). These enzymes are critical in numerous physiological processes and disease mechanisms:
| Enzyme Type | Inhibition Activity | IC50 Values (µM) |
|---|---|---|
| Acetylcholinesterase | Moderate inhibition | 33.1 - 85.8 |
| Carbonic Anhydrases | Potent inhibition | 0.09 - 0.58 |
The compound's ability to inhibit these enzymes suggests its potential role in treating neurodegenerative diseases and glaucoma .
Materials Science
Synthesis of Novel Materials
this compound is utilized as a precursor in synthesizing novel materials, including dyes and pigments. Its unique chromone structure allows for the development of compounds with enhanced optical properties suitable for various industrial applications.
Industrial Applications
The compound is also being explored for its utility in developing specialty chemicals and agrochemicals due to its bioactive properties. Its application in creating environmentally friendly pesticides is particularly noteworthy, as it offers a sustainable alternative to traditional chemical agents.
Mechanism of Action
The mechanism by which N-(2-oxo-2H-chromen-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. For example, its antimicrobial properties may be due to the inhibition of bacterial cell wall synthesis or protein function.
Comparison with Similar Compounds
Structural and Functional Group Variations
Positional Isomerism: 6- vs. 3-Substituted Coumarins
- N-(2-Oxo-2H-chromen-3-yl)benzamide ():
Substitution at the 3-position results in distinct crystallographic properties, including bond angles (e.g., C6–C5–C4: 120.23°) and hydrogen bonding patterns. These structural differences may influence molecular packing and solubility compared to the 6-substituted analog .
Halogenated Derivatives
- Such halogenation is a common strategy to boost bioactivity .
- 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (923233-39-0, ):
Bromine’s larger atomic radius may increase steric hindrance, affecting binding to enzymatic pockets compared to chloro derivatives .
Sulfonamide vs. Benzamide Hybrids
- Coumarin–sulfonamide–nitroindazolyl–triazole hybrids ():
Replacing benzamide with sulfonamide groups (e.g., N-(2-oxo-2H-chromen-6-yl)benzenesulfonamides) alters electronic properties and hydrogen-bonding capacity. These hybrids exhibit high synthetic yields (e.g., 96% for methylated derivatives) and are designed for targeted enzyme inhibition .
Antimicrobial and Anti-inflammatory Activities
- 2-oxo-2H-chromen-7-yl (E)-N-(2-oxo-2H-chromen-6-yl) formimidate ():
A closely related formimidate derivative demonstrated potent antimicrobial and antibiofilm activity, suggesting that electron-withdrawing groups at the 6- and 7-positions enhance these properties. The benzamide analog may exhibit similar trends but with modified potency due to differences in functional groups .
Enzyme Inhibition Potential
- Toxicity classification (Class 1–6) suggests a moderate safety profile for benzamide derivatives .
Physicochemical Properties
Biological Activity
N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic compound that integrates a chromone structure with a benzamide moiety, offering potential therapeutic applications across various biological domains, particularly in medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H13NO3, with a molecular weight of approximately 279.29 g/mol. The compound features a chromone ring, characterized by a fused benzene and pyrone structure, and a benzamide group that enhances its biological activity through various chemical interactions, such as hydrogen bonding.
Biological Activities
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown inhibitory effects against various bacterial strains, suggesting its potential as an antibacterial agent. The specific mechanisms of action are still under investigation but may involve the modulation of multiple biological pathways similar to other chromone derivatives.
2. Antitumor Activity
Research has demonstrated that compounds related to this compound possess antitumor properties. For instance, derivatives have been reported to inhibit the proliferation of cancer cells, such as MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| 4-hydroxycoumarin | 9.54 | MCF-7 |
| 4a | 16.1 | MCF-7 |
| 4i | 0.47 | MCF-7 |
3. Anti-inflammatory Effects
Similar to many chromone derivatives, this compound may exert anti-inflammatory effects. These effects are hypothesized to arise from the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect metabolic pathways and cellular functions.
Receptor Binding: It may also interact with cellular receptors, leading to alterations in signal transduction pathways that regulate cell growth and apoptosis.
Pathway Modulation: The compound can influence various biochemical pathways related to inflammation, cancer progression, and microbial resistance.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound and its derivatives:
- Synthesis and Biological Evaluation:
- Antioxidant Activity:
- Structure–Activity Relationship (SAR):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
